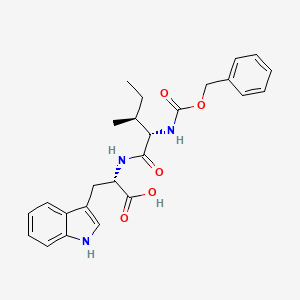
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan
Overview
Description
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan is a synthetic dipeptide compound. It consists of L-isoleucine and L-tryptophan amino acids, with a benzyloxycarbonyl group protecting the amino terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of L-isoleucine is protected using a benzyloxycarbonyl group. This is achieved by reacting L-isoleucine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected L-isoleucine is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are often employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan undergoes various chemical reactions, including:
Hydrogenation: Removal of the benzyloxycarbonyl protecting group.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of the side chains of L-isoleucine and L-tryptophan.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Peptide: Removal of the benzyloxycarbonyl group yields the free peptide.
Extended Peptides: Coupling with other amino acids forms longer peptide chains.
Scientific Research Applications
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan is used in various scientific research applications:
Peptide Synthesis: As a building block for synthesizing longer peptides and proteins.
Biological Studies: Investigating protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding.
Drug Development: Designing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Biotechnology: Developing biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of ((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan involves its interaction with biological molecules:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Peptide synthesis pathways, signal transduction pathways, and metabolic pathways.
Effects: Modulation of enzyme activity, receptor activation or inhibition, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ((Benzyloxy)carbonyl)-L-leucyl-L-tryptophan
- ((Benzyloxy)carbonyl)-L-isoleucyl-L-phenylalanine
- ((Benzyloxy)carbonyl)-L-valyl-L-tryptophan
Uniqueness
((Benzyloxy)carbonyl)-L-isoleucyl-L-tryptophan is unique due to its specific combination of L-isoleucine and L-tryptophan, which imparts distinct physicochemical properties and biological activities. The benzyloxycarbonyl protecting group also provides stability during synthesis and allows for selective deprotection.
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-3-16(2)22(28-25(32)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)31)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,3,13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t16-,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYWNDMORMCCH-SSKFGXFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


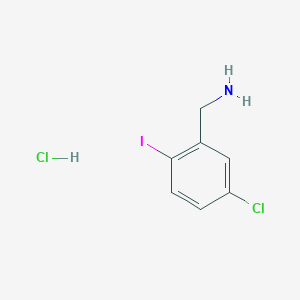
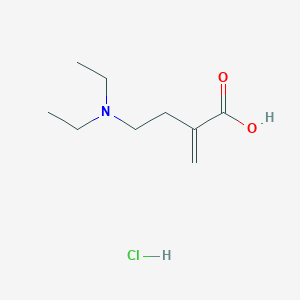
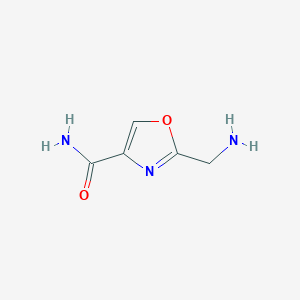
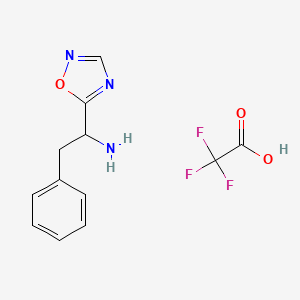
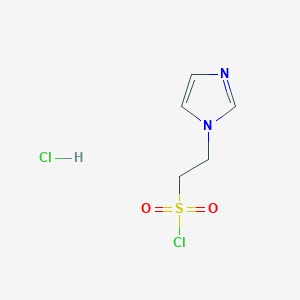
![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B3249674.png)
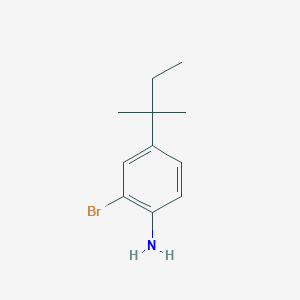

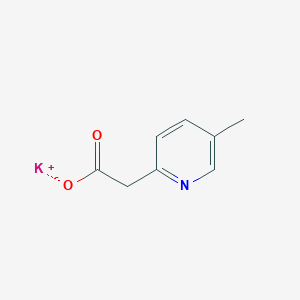
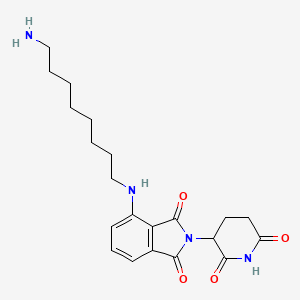
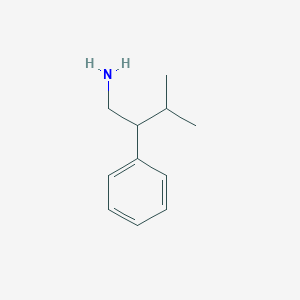

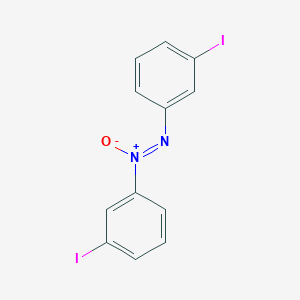
![(1S,6R)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3249714.png)
